1,5-Dichloroisoquinoline
Overview
Description
1,5-Dichloroisoquinoline is a heterocyclic organic compound that has garnered significant attention in the scientific community due to its diverse biological activities. It is a derivative of isoquinoline, with two chlorine atoms attached to the 1 and 5 positions of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloroisoquinoline can be synthesized through various methods. One common approach involves the chlorination of isoquinoline. This process typically uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the desired positions .
Industrial Production Methods
The industrial production of this compound involves a multi-step process that includes the preparation of starting materials, chlorination, and purification. The process is designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents such as peracetic acid or potassium permanganate.
Reduction: Catalysts like palladium or platinum in the presence of hydrogen.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Dihydroisoquinoline or tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1,5-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dichloroisoquinoline involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloroisoquinoline: Another dichloro derivative with chlorine atoms at the 1 and 3 positions.
1,4-Dichloroisoquinoline: Chlorine atoms at the 1 and 4 positions.
Uniqueness
1,5-Dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in certain synthetic and research applications where other dichloroisoquinoline derivatives may not be as effective.
Properties
IUPAC Name |
1,5-dichloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNCVLTIQMRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305466 | |
Record name | 1,5-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70810-23-0 | |
Record name | 70810-23-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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